An In-depth Technical Guide to Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate
An In-depth Technical Guide to Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate
Abstract
This technical guide provides a comprehensive overview of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate (CAS 56414-65-4), a molecule of interest in synthetic and medicinal chemistry. Although specific experimental data for this compound is limited in publicly accessible literature, this document consolidates its known identifiers, proposes a robust synthetic protocol based on established chemical principles, and predicts its physicochemical and spectral properties by drawing on data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's characteristics and handling.
Introduction and Nomenclature
Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate, also known as N-(benzyloxycarbonyl)glycylpyrrolidine, is a derivative of the amino acid glycine. It incorporates a pyrrolidine amide and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. The pyrrolidine moiety is a highly valued scaffold in medicinal chemistry, present in numerous biologically active compounds and FDA-approved drugs due to its unique structural and stereochemical properties.[1][2][3] The Cbz group is a classic protecting group for amines, widely used in peptide synthesis for its stability and selective removal conditions.[4] This combination of a protected amino acid and a privileged heterocyclic amide makes Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate a potentially valuable intermediate for the synthesis of more complex molecules, including peptidomimetics and other targeted therapeutic agents.[2]
Chemical Structure:
Caption: Chemical structure of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate.
Physicochemical and Safety Properties
Table 1: Identifiers and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | Benzyl N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]carbamate | --- |
| Synonyms | N-(Benzyloxycarbonyl)glycylpyrrolidine, Cbz-Gly-pyrrolidide | --- |
| CAS Number | 56414-65-4 | [Vendor Data] |
| Molecular Formula | C₁₄H₁₈N₂O₃ | [Vendor Data] |
| Molecular Weight | 262.31 g/mol | [Calculated] |
| Appearance | White to off-white solid | [Predicted] |
| Melting Point | Not Reported | --- |
| Boiling Point | Not Reported | --- |
| Solubility | Predicted to be soluble in methanol, ethanol, dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water and nonpolar solvents like hexane. | [Inference from similar N-acylpyrrolidines and Cbz-protected amino acids][5] |
| logP (predicted) | ~1.5 - 2.5 | [Computational Prediction][6] |
Safety and Handling:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation). This information is based on limited vendor data and a comprehensive toxicological profile has not been established.
-
Precautions: As with any research chemical, standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The carbamate linkage is generally stable, but long-term storage should be in an inert atmosphere to prevent potential degradation.[7]
Synthesis and Purification
The most logical and established method for the synthesis of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate is through the amide coupling of N-(benzyloxycarbonyl)glycine (Cbz-Gly-OH) with pyrrolidine. This reaction is typically facilitated by a peptide coupling agent. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.
Caption: Proposed workflow for the synthesis of Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate.
Detailed Experimental Protocol
Materials:
-
N-(benzyloxycarbonyl)glycine (Cbz-Gly-OH)
-
Pyrrolidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(benzyloxycarbonyl)glycine (1.0 eq.). Dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration).
-
Addition of Reagents: Add pyrrolidine (1.1 eq.) and 1-hydroxybenzotriazole (1.2 eq.) to the solution. If the starting material is an acid salt, a non-nucleophilic base like DIPEA (1.2 eq.) can be added. Cool the mixture to 0 °C in an ice bath.
-
Initiation of Coupling: Slowly add EDCI·HCl (1.2 eq.) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains low.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Dilute the reaction mixture with dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane, to afford the pure Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate.
Spectral Analysis (Predicted)
As no experimentally obtained spectra for the title compound are available, the following sections describe the expected spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the benzyl, glycine, and pyrrolidine moieties.
Table 2: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.35 | m | 5H | Ar-H (benzyl) | Typical aromatic proton signals. |
| ~5.10 | s | 2H | -O-CH₂ -Ph | Benzylic protons adjacent to the carbamate oxygen. |
| ~5.50 | br t | 1H | -NH - | Carbamate N-H proton, often broad and may exchange with D₂O. |
| ~4.00 | d | 2H | -NH-CH₂ -CO- | Glycine α-protons, appearing as a doublet due to coupling with the N-H proton. |
| ~3.45 | t | 4H | -N-(CH₂ )₂- | Pyrrolidine protons adjacent to the nitrogen atom. |
| ~1.90 | m | 4H | -(CH₂ )₂- | Pyrrolidine protons β to the nitrogen atom. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169.0 | -CO -N(pyrrolidine) | Amide carbonyl carbon. |
| ~156.5 | -NH-CO -O- | Carbamate carbonyl carbon. |
| ~136.5 | Ar-C (quaternary) | Quaternary aromatic carbon of the benzyl group. |
| ~128.5, ~128.0, ~127.8 | Ar-C H | Aromatic carbons of the benzyl group. |
| ~67.0 | -O-C H₂-Ph | Benzylic carbon. |
| ~46.0, ~45.5 | -N-(C H₂)₂- | Pyrrolidine carbons α to the nitrogen. |
| ~44.0 | -NH-C H₂-CO- | Glycine α-carbon. |
| ~26.0, ~24.0 | -(C H₂)₂- | Pyrrolidine carbons β to the nitrogen. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl groups and the N-H bond.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (carbamate) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950, ~2850 | Medium | Aliphatic C-H stretch |
| ~1715 | Strong | C=O stretch (carbamate) |
| ~1645 | Strong | C=O stretch (amide I band) |
| ~1540 | Strong | N-H bend (amide II band) |
| ~1250 | Strong | C-O stretch (carbamate) |
Mass Spectrometry
In mass spectrometry (e.g., using electrospray ionization - ESI), the compound is expected to show a prominent protonated molecular ion [M+H]⁺.
-
Expected [M+H]⁺: m/z = 263.14
-
Expected [M+Na]⁺: m/z = 285.12
Fragmentation Pattern:
Under fragmentation conditions, characteristic losses are expected. A primary fragmentation pathway for benzyloxycarbonyl-protected compounds is the loss of the benzyl group or toluene.
-
Loss of benzyl group (C₇H₇, 91 Da): This would lead to a fragment ion corresponding to the rest of the molecule.
-
Formation of the tropylium ion: A prominent peak at m/z = 91 is characteristic of the benzyl group.
-
Loss of CO₂ (44 Da) from the carbamate.
-
Cleavage of the amide bond can also occur.
Reactivity and Stability
Stability: Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate is expected to be a stable solid under standard laboratory conditions. The Cbz protecting group is robust and resistant to many reagents.[8] However, like most organic compounds, it should be protected from excessive heat and light to prevent decomposition.
Reactivity:
-
Deprotection of the Cbz Group: The benzyloxycarbonyl group can be readily removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst). This is a clean and efficient method that yields the free amine, toluene, and carbon dioxide.[9]
-
Amide Bond Hydrolysis: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions, especially with heating.
-
Nucleophilic Attack: The carbonyl carbons of both the amide and the carbamate are electrophilic and can be susceptible to attack by strong nucleophiles.
Potential Applications
While specific applications for Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate are not documented, its structure suggests several potential uses in research and development:
-
Peptidomimetic Synthesis: As a protected dipeptide mimic, it can serve as a building block for the synthesis of larger, more complex peptidomimetics with potential therapeutic applications. The pyrrolidine ring can impart conformational constraints that are often desirable in drug design.
-
Fragment-Based Drug Discovery: This molecule could be used as a fragment in screening campaigns to identify new binders for biological targets. The pyrrolidine and protected glycine moieties are common features in bioactive molecules.
-
Intermediate in Organic Synthesis: Following the deprotection of the Cbz group, the resulting primary amine can be further functionalized to create a diverse library of pyrrolidine-containing compounds for various research purposes.
Conclusion
Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethylcarbamate is a structurally interesting molecule that combines the features of a protected amino acid with the medicinally relevant pyrrolidine scaffold. Although specific experimental data is sparse, this guide provides a solid foundation for its synthesis, handling, and characterization based on established chemical principles and data from analogous compounds. As a versatile building block, it holds potential for applications in medicinal chemistry and organic synthesis, warranting further investigation into its properties and utility.
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